molecular formula C19H21NO2 B015293 N-(Diphenylmethylene)glycine tert-butyl ester CAS No. 81477-94-3

N-(Diphenylmethylene)glycine tert-butyl ester

Cat. No.: B015293
CAS No.: 81477-94-3
M. Wt: 295.4 g/mol
InChI Key: YSHDPXQDVKNPKA-UHFFFAOYSA-N
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Description

N-(Diphenylmethylene)glycine tert-butyl ester (CAS: 81477-94-3) is a protected glycine derivative widely employed in asymmetric synthesis and pharmaceutical research. Its structure features a diphenylmethylene group acting as an imine protecting group and a tert-butyl ester moiety, which enhances steric bulk and solubility in organic solvents. This compound is a critical precursor for synthesizing enantiomerically enriched α-amino acids, such as L-Dopa derivatives , and has been utilized in catalytic asymmetric reactions, including benzylation , conjugate additions , and nitro-Mannich reactions . Commercial availability (≥97.5% purity, Thermo Scientific) and stability under diverse reaction conditions make it a preferred choice in organic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-(benzhydrylideneamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHDPXQDVKNPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350810
Record name tert-Butyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81477-94-3
Record name tert-Butyl N-(diphenylmethylidene)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diphenylmethylene)glycine tert-butyl ester
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Preparation Methods

Enantioselective Benzylation via Phase-Transfer Catalysis

Phase-transfer catalysis has emerged as a robust method for synthesizing enantiomerically enriched N-(diphenylmethylene)glycine tert-butyl ester derivatives. A study by Organic & Biomolecular Chemistry demonstrated the use of cinchona alkaloid-derived PTC catalysts to achieve high enantiomeric excess (ee) in benzylation reactions.

Reaction Conditions and Outcomes

  • Catalyst : (8S,9S)-configured PTC catalysts (e.g., b2 ) with a 3,5-bis(trifluoromethyl)benzyl group.

  • Solvent : Toluene/water biphasic system.

  • Base : 50% aqueous KOH.

  • Temperature : -40°C.

  • Yield : 79–98%.

  • Enantiomeric Excess : Up to 91% ee.

The stereochemical outcome heavily depends on the catalyst configuration. For example, (8S,9S)-b2 produced (R)-configured products with 91% ee, whereas (8R,9R)-c1 yielded (S)-products with only 5% ee.

Aldol Reaction with Aldehydes

Proline-Catalyzed Aldol Addition

The aldol reaction between this compound and aldehydes provides access to β-hydroxy-α-amino esters. A PMC study highlighted the use of L-proline and tripotassium phosphate (K₃PO₄) to achieve high Z/E selectivity.

Key Parameters

  • Catalyst : 10 mol% L-proline.

  • Base : K₃PO₄.

  • Solvent : Ethanol/water.

  • Yield : 62–86%.

  • Z/E Ratio : Up to 95:5.

The reaction proceeds via a dynamic kinetic resolution mechanism, where the Z-isomer predominates due to thermodynamic stability (ΔG⁰ = 7.63 kcal/mol).

Isobutyraldehyde as an Electrophile

In a landmark study, the compound reacted with isobutyraldehyde under mild conditions to yield β-hydroxy-α-amino esters:

ParameterValueSource
Yield87%
Enantiomeric Excess91% ee
Diastereoselectivity92:8 (anti:syn)

This method is favored for its operational simplicity and compatibility with diverse aldehydes.

Industrial-Scale Synthesis

Multi-Step Synthesis Protocol

Industrial production involves sequential alkylation, reduction, and cyclization steps. While proprietary details are scarce, the general workflow includes:

  • Alkylation : Glycine tert-butyl ester is treated with diphenylmethylenamine in the presence of a palladium catalyst.

  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.

  • Quality Control : HPLC and chiral chromatography to ensure ≥98% purity.

Scalability Challenges

  • Catalyst Cost : Palladium-based catalysts increase production expenses.

  • Byproduct Formation : Competing hydrolysis pathways necessitate stringent pH control.

Deprotection and Isolation

Acidic Deprotection

The Schiff base moiety is conventionally removed using trifluoroacetic acid (TFA):

  • Conditions : 3 h at room temperature.

  • Yield : 90–95%.

Transimination Strategies

For acid-sensitive derivatives, transimination with benzylamine or hydrazine offers a mild alternative:

  • Reagents : Benzylamine or hydrazine.

  • Yield : 70–85%.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of key preparation methods:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Phase-Transfer Catalysis79–9850–91ModerateHigh
Proline-Catalyzed Aldol62–86N/AHighLow
Industrial Alkylation90–95N/AHighModerate

Chemical Reactions Analysis

Types of Reactions

PF 3654746 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens and alkylating agents are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl 2-(benzhydrylideneamino)acetate
  • Molecular Formula : C19H21NO2
  • CAS Number : 81477-94-3
  • Melting Point : 113°C to 115°C
  • Solubility : Insoluble in water

Applications in Organic Synthesis

N-(Diphenylmethylene)glycine tert-butyl ester serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

  • Amino Acid Synthesis : This compound is utilized as a glycine equivalent in the enantioselective synthesis of α-amino acids. Its structure allows for the formation of diverse derivatives that are crucial in drug development and biochemical research .
  • Synthesis of β-Hydroxy-α-amino Esters : Research has demonstrated its effectiveness as a donor partner in aldol reactions, yielding β-hydroxy-α-amino esters with high diastereoselectivity and enantiomeric excess. For instance, reactions involving this compound with isobutyraldehyde resulted in products with yields up to 87% and enantiomeric excesses of 91% .
  • Macrolactam Antibiotics : The compound has been implicated in the synthesis of macrolactam portions of ansamycin antibiotics, showcasing its utility in pharmaceutical chemistry .

Applications in Biological Research

This compound is also recognized for its applications in biological sciences:

  • Dyes for Biological Research : It serves as a useful dye, facilitating various biological assays and histological studies. This application is particularly valuable in visualizing cellular structures and processes .
  • Drug Development : Its derivatives are explored for potential therapeutic applications, including as inhibitors for specific enzymes involved in disease processes. The ability to modify the structure allows researchers to tailor compounds for enhanced biological activity .

Case Study 1: Enantioselective Synthesis

A study conducted on the aldol reaction between this compound and different aldehydes illustrated its effectiveness as a chiral building block. The optimized conditions yielded high diastereoselectivity (dr >10:1) and substantial enantiomeric excess, demonstrating its potential for producing complex molecules with specific stereochemical configurations .

Case Study 2: Synthesis of Macrolactams

Research highlighted the role of this compound in synthesizing key intermediates for macrolactam antibiotics. The compound's ability to act as a versatile building block facilitated the development of new antibiotic candidates, emphasizing its importance in medicinal chemistry .

Summary Table of Applications

Application AreaSpecific UseKey Outcomes/Findings
Organic SynthesisGlycine equivalent for α-amino acidsHigh yields and enantiomeric excess in aldol reactions
Pharmaceutical ChemistryIntermediates for macrolactam antibioticsDevelopment of new antibiotic candidates
Biological ResearchDyes for assaysUseful in histological studies

Mechanism of Action

PF 3654746 exerts its effects by selectively binding to and antagonizing histamine H3 receptors. This interaction inhibits the action of histamine, a neurotransmitter involved in various physiological processes. By blocking these receptors, PF 3654746 can reduce symptoms of allergic reactions and improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(Diphenylmethylene)glycine esters vary in their ester groups (e.g., tert-butyl, benzyl, ethyl, isopropyl), which significantly influence reactivity, selectivity, and practical utility. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of N-(Diphenylmethylene)glycine Esters

Ester Group Molecular Formula Molecular Weight Key Applications Yield/ee (%)* Catalysts Used References
tert-butyl C₁₉H₂₁NO₂ 295.38 Asymmetric alkylation, L-Dopa synthesis, FRET studies Up to 98% yield, 98% ee Cinchona alkaloid PTCs
Benzyl C₂₂H₁₉NO₂ 329.39 Limited reports; used in niche alkylation reactions N/A Not well-documented
Ethyl C₁₇H₁₇NO₂ 267.32 Early-stage asymmetric catalysis Lower ee (~60%) Quinine-derived catalysts
Isopropyl C₁₈H₁₉NO₂ 281.35 Triphase benzylation reactions Moderate yields (~70%) Polymer-supported PTCs

*Yield and enantiomeric excess (ee) values are representative and context-dependent.

Key Comparative Insights

Steric and Electronic Effects :

  • The tert-butyl group’s bulkiness enhances stereoselectivity by restricting conformational flexibility, as seen in the 98% ee achieved in L-Dopa synthesis . In contrast, the smaller ethyl ester (CAS 69555-14-2) exhibits lower enantioselectivity (~60% ee) due to reduced steric hindrance .
  • Benzyl and isopropyl esters are less commonly used, with the latter chosen for triphase reactions due to optimized solubility in aqueous-organic systems .

Catalyst Compatibility :

  • Cinchona alkaloid-derived phase-transfer catalysts (PTCs) show superior performance with the tert-butyl ester, achieving up to 99% ee in benzylation reactions .
  • Isopropyl esters require polymer-supported catalysts for efficient recovery, a practical advantage in industrial settings .

Reaction Scope: The tert-butyl ester is pivotal in high-value syntheses, such as cryptophycin precursors (96% ee ) and nanaomycin D derivatives (85% yield ).

Commercial Viability :

  • The tert-butyl ester is widely available (≥98% purity) from major suppliers (e.g., Thermo Scientific, TCI) , whereas benzyl and ethyl esters are niche products with restricted availability .

Table 2: Enantioselective Benzylation Performance (Adapted from )

Catalyst Ester Type Yield (%) Enantiomeric Ratio (er) Notes
b1' tert-butyl 62 14:54–56 Moderate selectivity
b2' tert-butyl 62 14:54 Comparable to b1'
Ethyl ~50 60:40 Lower selectivity with quinine catalysts

Biological Activity

N-(Diphenylmethylene)glycine tert-butyl ester (CAS: 81477-94-3) is a compound that has garnered attention for its diverse biological activities and applications in research. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

  • Molecular Formula : C19H21NO2
  • Molecular Weight : 295.38 g/mol
  • Melting Point : 113°C to 115°C
  • Solubility : Insoluble in water

This compound functions primarily as an intermediate in organic synthesis and has been utilized as a fluorescent dye in biological research. Its structure allows it to interact with various biological targets, influencing several cellular processes:

  • Cell Cycle Regulation : The compound has shown potential in modulating cell cycle progression, making it a candidate for studies related to cancer biology.
  • Apoptosis Induction : Research indicates that it may play a role in inducing apoptosis in specific cancer cell lines, thus contributing to its potential as an anticancer agent .
  • Neuronal Signaling : It interacts with neuronal pathways, suggesting implications for neuropharmacology and the treatment of neurological disorders .

Applications in Research

This compound is employed across various fields, including:

  • Organic Synthesis : Used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fluorescent Dye : It is utilized in diagnostic assays and histology due to its fluorescent properties.
  • Biological Research : Investigated for its roles in apoptosis, cell signaling, and as a potential therapeutic agent against infections and cancers .

Biological Activity Data Table

Activity Type Details
ApoptosisInduces apoptosis in cancer cell lines
Cell CycleModulates cell cycle progression
Neuronal SignalingInfluences neuronal pathways
Anti-infectionPotential activity against viral and bacterial infections

Case Studies

  • Apoptosis Induction Study :
    • In a study evaluating the effects of this compound on breast cancer cells, it was found to significantly increase apoptosis markers. The study utilized flow cytometry to analyze cell viability and apoptosis rates, demonstrating a dose-dependent response.
  • Neuronal Pathway Interaction :
    • Another study explored the compound's interaction with G-protein coupled receptors (GPCRs), indicating that it may modulate neurotransmitter release. This opens avenues for further research into its potential use in treating neurodegenerative diseases.
  • Fluorescent Applications :
    • As a fluorescent dye, this compound has been used in various diagnostic assays. Its fluorescence properties were characterized using spectroscopic methods, confirming its utility in visualizing cellular components.

Q & A

Q. What are the primary synthetic routes for preparing N-(Diphenylmethylene)glycine tert-butyl ester, and how are reaction conditions optimized?

The compound is commonly synthesized via alkylation or aldol condensation. For example, asymmetric alkylation with β-aryl enones under dual N-spiro ammonium salt catalysis achieves high enantioselectivity (up to 98% yield) . Optimization involves:

  • Catalyst loading (e.g., 1 mol% for conjugate additions) .
  • Temperature control (e.g., -78°C for stereoselective aldol reactions) .
  • Solvent selection (e.g., THF for phase-transfer alkylation with [^11C]-labeled alkyl halides) .
    Purification often employs column chromatography or crystallization (melting point: 114–115°C) .

Q. How is this compound utilized in the synthesis of α-amino acid derivatives?

The compound serves as a glycine equivalent in stereoselective alkylations. For instance:

  • Reaction with alkyl bromides (e.g., [^11C]CH3CH2CH2CH2I) yields radiolabeled norleucine (10% RCY) after acidic hydrolysis .
  • Corey-Lygo alkylation with complex electrophiles (e.g., bromoarenes) enables access to unnatural amino acids like (-)-quinocarcin intermediates .
    Key steps include deprotection of the tert-butyl ester and imine hydrolysis .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

  • 1H NMR : Validates structural integrity (e.g., imine proton at δ ~8.5 ppm) .
  • HPLC : Confirms purity (>99.9%) and monitors reaction progress .
  • Melting Point Analysis : Verifies crystallinity (114–115°C) .
  • Mass Spectrometry : Used in radiosynthesis to confirm isotopic labeling .

Advanced Research Questions

Q. How does this compound facilitate stereoselective synthesis, and what factors influence enantiomeric excess (ee)?

The compound’s rigid imine group directs facial selectivity in aldol/alkylation reactions. For example:

  • ZnCl2-catalyzed aldol condensation with aromatic aldehydes favors threo-diastereomers (>80% de) via chelation control .
  • Chiral catalysts (e.g., (R)-(S)-JOSIPHOS) achieve >90% ee in Cu(I)-catalyzed asymmetric alkylations .
    Solvent polarity and temperature (-20°C to -78°C) critically impact transition-state stabilization .

Q. What strategies improve catalytic efficiency in reactions involving this compound?

  • Heterogeneous Catalysis : Chiral cationic porous organic polymers (e.g., CC-NSANaph-HCP@Br) enable recyclable, metal-free alkylation with alkyl bromides (up to 95% yield, 5 cycles without loss) .
  • Phase-Transfer Catalysis : Quaternary ammonium salts enhance reaction rates in biphasic systems .
  • Microwave Assistance : Reduces reaction times in multi-step sequences (e.g., one-pot pyrrole synthesis) .

Q. How is this compound applied in polymer science and materials chemistry?

  • Peptoid Synthesis : Serves as a precursor for N-substituted glycine NCAs (e.g., tBuO2Pr-NCA), polymerized controllably (Đ < 1.2) to yield pH-responsive polyacids after tert-butyl deprotection .
  • Chiral Polymers : Participates in tetrahydrofuranyl dimerizations to form backbone-chiral quaternary ammonium polymers for enantioselective membranes .

Q. What challenges arise in scaling up reactions with this compound, and how are they addressed?

  • Solvent Sustainability : Substitution of traditional solvents (e.g., DMF) with green alternatives (diethyl carbonate, 2-MeTHF) maintains yields (>80%) in one-pot amidine syntheses .
  • Radiolabeling Scalability : Automated modules optimize [^11C]-labeling for PET tracers, reducing synthesis time to <100 min .
  • Purification : Switch from column chromatography to crystallization improves throughput (e.g., using hexane/EtOAc) .

Q. How do structural modifications of this compound impact its reactivity and application scope?

  • Ester Variation : Ethyl esters (e.g., N-(Diphenylmethylene)glycine ethyl ester) exhibit lower steric hindrance, favoring faster alkylation but reduced enantioselectivity .
  • Imine Substitution : Replacing diphenylmethylene with methylphenyl groups alters electronic effects, impacting aldol regioselectivity .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : 4°C in airtight, light-protected containers; avoid prolonged exposure to moisture .
  • Decomposition Risks : Thermal degradation above 195°C releases CO/CO2; use inert atmospheres for high-temperature reactions .
  • Waste Disposal : Follow EPA guidelines for halogenated byproducts (e.g., alkyl bromides) .

Q. How can researchers resolve contradictions in reported catalytic systems or yields?

  • Case Study : Conflicting ee values in alkylations may stem from ligand purity (e.g., (R,R)-iPr-FOXAP vs. residual moisture) . Mitigation includes rigorous drying of solvents/substrates.
  • Data Reproducibility : Cross-validate with independent methods (e.g., chiral HPLC vs. optical rotation) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Diphenylmethylene)glycine tert-butyl ester
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.